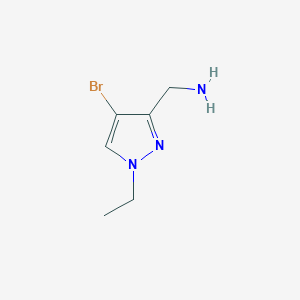

(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine

Description

Properties

IUPAC Name |

(4-bromo-1-ethylpyrazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN3/c1-2-10-4-5(7)6(3-8)9-10/h4H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDXWVDXUZDIIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization-Coupled Functionalization

The most common approach involves constructing the pyrazole core followed by sequential functionalization. A typical pathway begins with cyclocondensation of 1,3-diketones with ethylhydrazine to form 1-ethyl-1H-pyrazol-3-yl intermediates. Bromination at the 4-position is achieved using electrophilic agents like bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid. Subsequent introduction of the methanamine group is accomplished via:

- Nucleophilic substitution : Reacting (4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl bromide with aqueous ammonia (25% NH₃) in tetrahydrofuran (THF) at 60°C for 12 hours yields the target compound with ~65% efficiency.

- Mitsunobu reaction : Converting (4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol (CAS 1310379-30-6) to the corresponding phthalimide derivative using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), followed by hydrazinolysis, achieves 72% yield.

Direct Amination of Pre-Brominated Intermediates

An alternative route leverages pre-brominated starting materials. For example, 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde undergoes reductive amination with sodium cyanoborohydride (NaBH₃CN) and ammonium acetate (NH₄OAc) in methanol, producing the methanamine derivative in 58% yield after purification. This method avoids harsh bromination conditions but requires access to specialized aldehydes.

Optimization Parameters and Challenges

Regioselectivity in Bromination

Electrophilic bromination of 1-ethyl-1H-pyrazole derivatives predominantly targets the 4-position due to the electron-donating ethyl group at N1, which deactivates the 5-position. However, competing reactions at the 3- or 5-positions can occur if reaction conditions are poorly controlled. Optimal results are achieved at 0–5°C using NBS in acetic acid, with yields reaching 85%.

Amination Efficiency

The choice of amination method significantly impacts scalability:

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| Nucleophilic Substitution | NH₃, THF, 60°C, 12h | 65% | 95% |

| Mitsunobu Reaction | DEAD, PPh₃, THF, rt, 24h | 72% | 98% |

| Reductive Amination | NaBH₃CN, NH₄OAc, MeOH, 24h | 58% | 90% |

Higher purity (>98%) is critical for pharmaceutical applications, favoring the Mitsunobu route despite its reliance on costly reagents.

Emerging Methodologies and Innovations

Catalytic C–H Amination

Recent advances in transition-metal catalysis enable direct C–H amination of 4-bromo-1-ethyl-1H-pyrazole. For instance, palladium-catalyzed coupling with benzophenone imine followed by acidic hydrolysis achieves 68% yield under mild conditions (80°C, 6h). This method eliminates pre-functionalization steps but requires rigorous catalyst recycling.

Biocatalytic Approaches

Engineered transaminases have been tested for converting (4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol to the methanamine derivative. Preliminary results show 45% conversion in aqueous buffer (pH 7.5, 30°C), offering a greener alternative pending yield optimization.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Oxidation Products: Corresponding oxides or hydroxyl derivatives.

Reduction Products: Amines and other reduced forms.

Scientific Research Applications

(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the pyrazole ring play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine are compared below with analogous pyrazole- and heterocycle-based methanamine derivatives. Key differences in substituents, molecular properties, and applications are highlighted.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects: The ethyl group at position 1 in the target compound provides moderate steric hindrance compared to bulkier groups like 3-methylbutan-2-yl in , which may limit metabolic degradation but reduce solubility. Bromine at position 4 enhances electrophilicity for cross-coupling reactions, unlike non-halogenated analogs (e.g., (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanamine) .

Biological Relevance :

- Methanamine derivatives with trifluoromethoxy groups (e.g., ) show potent antituberculosis activity, suggesting that electron-withdrawing groups enhance target engagement.

- The absence of bromine in (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanamine reduces molecular weight and increases solubility, favoring pharmacokinetic optimization .

Synthetic Utility :

- Brominated pyrazoles like the target compound are pivotal in Suzuki-Miyaura couplings , enabling rapid diversification of aryl/heteroaryl groups at position 4 .

- Thiophene- and triazole-based methanamines (e.g., ) require multi-step syntheses involving diazo/click chemistry, increasing complexity compared to the target’s straightforward alkylation pathways .

Research Implications

- Drug Discovery : The target compound’s balance of reactivity and steric profile makes it a versatile intermediate for optimizing antimicrobial or CNS-targeted agents.

- Structural Insights : Crystallographic studies using programs like SHELXL (e.g., ) could resolve conformational preferences of brominated pyrazoles, aiding rational design.

- Environmental Impact : Brominated analogs may pose higher environmental persistence, necessitating green chemistry approaches for large-scale synthesis .

Biological Activity

(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a bromine substituent and an ethyl group on the pyrazole ring, this compound exhibits various pharmacological effects that could be harnessed for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHBrN

- Molecular Weight : 218.08 g/mol

The presence of the pyrazole ring, along with the methanamine functional group, contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound is influenced by its structural components, which allow it to exhibit a range of pharmacological effects, including:

- Anticancer Activity : Pyrazole derivatives have been studied for their potential as anticancer agents. They often demonstrate cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : Some pyrazole compounds have shown promise as anti-inflammatory agents by inhibiting cyclooxygenase enzymes.

- Antimicrobial Properties : Certain derivatives exhibit antimicrobial activity, making them candidates for treating infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives similar to this compound. For instance:

| Compound | Cell Line Tested | IC (µM) | Reference |

|---|---|---|---|

| 4-Methylpyrazole | MCF7 | 3.79 | |

| 3-Aminopyrazole | HepG2 | 17.82 | |

| 5-Bromopyrazole | A549 | 42.30 |

These compounds demonstrate varying degrees of effectiveness, suggesting that structural modifications can significantly impact biological activity.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have also been investigated:

| Compound | Activity Assessed | IC (µM) | Reference |

|---|---|---|---|

| Compound A | COX-2 Inhibition | 5.40 | |

| Compound B | Edema Inhibition | 62% inhibition at 100 µM |

These findings indicate that specific pyrazole derivatives possess significant anti-inflammatory properties, potentially useful in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.

- Cell Cycle Disruption : Some compounds induce apoptosis in cancer cells by disrupting normal cell cycle regulation.

- Receptor Binding : The compound may interact with specific receptors or proteins, altering cellular signaling pathways.

Q & A

Q. Optimization Parameters :

- Temperature : Bromination is best performed at 0–5°C to avoid over-halogenation.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalysts : Pd-based catalysts improve regioselectivity during functionalization .

Basic: Which spectroscopic and chromatographic methods are most reliable for structural confirmation?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) : Purity >98% is achievable using a C18 column with acetonitrile/water (70:30) mobile phase .

Advanced: How can computational models predict the biological targets and mechanisms of action for this compound?

Answer:

- Prediction of Activity Spectra for Substances (PASS) : Identifies potential interactions with enzymes (e.g., kinases) or receptors (e.g., GPCRs) based on structural similarity to known bioactive pyrazoles.

- Molecular Docking : Simulates binding affinity to targets like cyclooxygenase-2 (COX-2) or serotonin receptors, highlighting the bromine’s role in hydrophobic interactions .

- ADMET Prediction : Estimates pharmacokinetic properties, such as metabolic stability via cytochrome P450 enzymes .

Advanced: What strategies are effective for modifying the bromo substituent to enhance reactivity or bioactivity?

Answer:

- Cross-Coupling Reactions : Suzuki-Miyaura coupling replaces bromine with aryl/heteroaryl groups using Pd(PPh₃)₄ catalyst (e.g., with phenylboronic acid).

- Nucleophilic Substitution : Bromine displacement with amines or thiols under basic conditions (e.g., K₂CO₃ in DMSO).

- Electrophilic Functionalization : Bromine acts as a directing group for nitration or sulfonation .

Key Consideration : Steric hindrance from the ethyl group may require elevated temperatures (~80°C) for efficient coupling .

Advanced: How should researchers address contradictory data in reported biological activities?

Answer:

- Source Analysis : Verify assay conditions (e.g., cell lines, concentration ranges). For example, anti-inflammatory activity in RAW264.7 macrophages may not replicate in HEK293T cells due to receptor heterogeneity .

- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized protocols (e.g., MTT assay for cytotoxicity).

- Structural Confirmation : Ensure discrepancies aren’t due to impurities; validate purity via LC-MS and elemental analysis .

Intermediate: What are the stability profiles of this compound under varying storage conditions?

Answer:

- Thermal Stability : Decomposes above 150°C; store at –20°C in inert atmosphere (argon).

- Light Sensitivity : Bromine may undergo photolytic cleavage; use amber vials for long-term storage.

- Solvent Compatibility : Stable in DMSO for >6 months; avoid chlorinated solvents (risk of halogen exchange) .

Advanced: How does the ethyl group influence the compound’s electronic properties and reactivity?

Answer:

- Electron-Donating Effect : The ethyl group increases electron density at the pyrazole N1 position, enhancing nucleophilicity for alkylation reactions.

- Steric Effects : Hinders electrophilic attack at C3, directing substitutions to C4 or C5 positions.

- Computational Evidence : DFT calculations show a HOMO energy of –6.2 eV, indicating moderate electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.